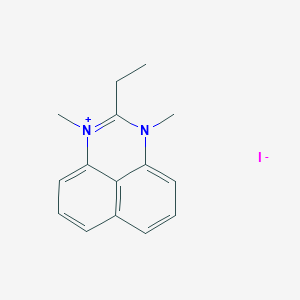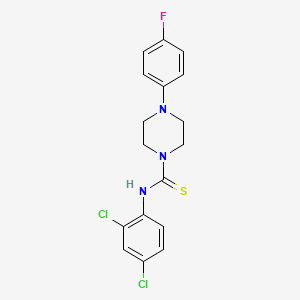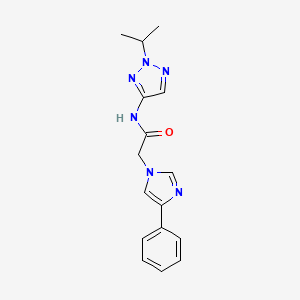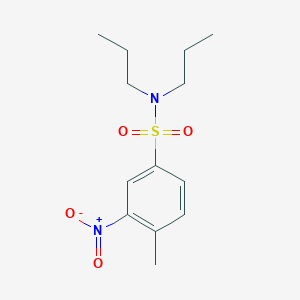
2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide, also known as EDMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDMP is a member of the perimidin family of compounds and has a unique structure that makes it an ideal candidate for use in biomedical research.
作用机制
The mechanism of action of 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has been found to have minimal toxicity in vitro and in vivo, making it a safe candidate for use in biomedical research. It has been shown to have low cytotoxicity against normal human cell lines, indicating that it may have a high therapeutic index. Additionally, 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has been found to have low immunogenicity, which makes it a promising candidate for use in immunotherapy.
实验室实验的优点和局限性
2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has several advantages for use in lab experiments. It is readily available in large quantities and has a high purity, making it easy to use in experiments. Additionally, 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has been found to be stable under a wide range of conditions, which makes it a reliable candidate for use in long-term experiments. However, there are some limitations to the use of 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has poor solubility in water, which can limit its use in some experimental systems.
未来方向
There are several future directions for research on 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide in humans, which could lead to the development of new therapies for bacterial infections and cancer.
合成方法
The synthesis of 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide involves the reaction of 2-ethyl-1,3-dimethylimidazolium iodide with triethylamine in acetonitrile. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide in large quantities, making it readily available for research purposes.
科学研究应用
2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has been extensively studied for its potential applications in biomedical research. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, 2-ethyl-1,3-dimethyl-1H-perimidin-3-ium iodide has been found to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
属性
IUPAC Name |
2-ethyl-1,3-dimethylperimidin-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2.HI/c1-4-14-16(2)12-9-5-7-11-8-6-10-13(15(11)12)17(14)3;/h5-10H,4H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRBKOAALAECO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C2=CC=CC3=C2C(=CC=C3)N1C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)
![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)

![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)

![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5196431.png)
![N-ethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5196432.png)
![1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)